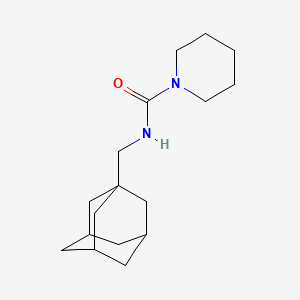![molecular formula C17H19ClN6 B2716796 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946304-04-7](/img/structure/B2716796.png)
1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CPPene belongs to the class of pyrazolopyrimidine compounds and has been shown to exhibit potent anti-tumor activity in various cancer cell lines.
Mechanism of Action
1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene works by inhibiting the activity of thymidylate synthase, an enzyme that is required for DNA synthesis and cell division. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene has been shown to exhibit potent anti-tumor activity in various cancer cell lines. It works by inhibiting the activity of thymidylate synthase, an enzyme that is required for DNA synthesis and cell division. This results in the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene is its potent anti-tumor activity in various cancer cell lines. However, one limitation is that it may not be effective in all types of cancer and may have limited efficacy in certain cancer types.
Future Directions
1. Further studies are needed to determine the optimal dosage and administration of 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene in cancer treatment.
2. Combination therapy with other anti-cancer agents should be explored to enhance the efficacy of 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene.
3. The potential use of 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene in the treatment of other diseases, such as autoimmune disorders, should be investigated.
4. Studies should be conducted to determine the safety and toxicity profile of 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene in humans.
5. The development of novel 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene analogs with improved efficacy and safety profiles should be pursued.
Synthesis Methods
1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with ethyl piperazine, followed by the reaction of the resulting intermediate with 2-amino-4-chloropyrimidine. The final product is obtained after purification and isolation using various chromatographic techniques.
Scientific Research Applications
1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, prostate, lung, and colon cancer. 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineene works by inhibiting the activity of thymidylate synthase, an enzyme that is required for DNA synthesis and cell division. This results in the inhibition of cancer cell growth and proliferation.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6/c1-2-22-7-9-23(10-8-22)16-13-11-21-24(17(13)20-12-19-16)15-6-4-3-5-14(15)18/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZLPNSFOGDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
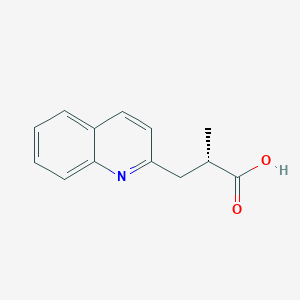
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2716714.png)
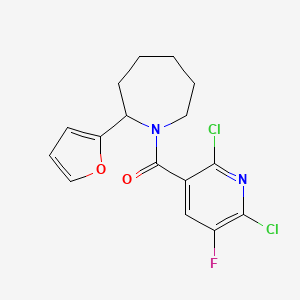
![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)
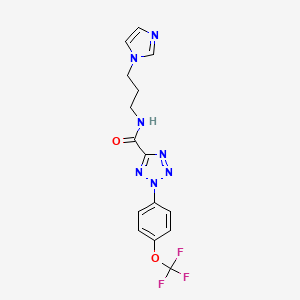
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2716721.png)
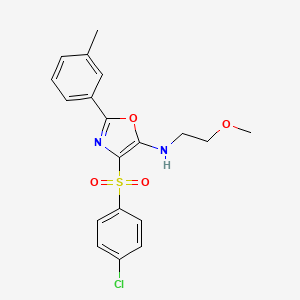
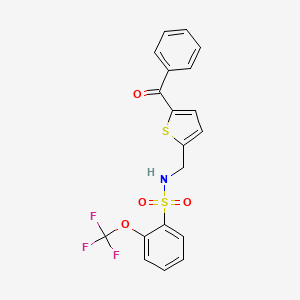
![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2716727.png)
![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)
